Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate
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Overview
Description
- Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with interesting properties.
- Its structure consists of a piperidine ring with an amino group and a ketone functional group.
- The compound is used in various scientific and industrial applications due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 3-amino-2-oxopiperidine with methyl chloroacetate.
Reaction Conditions: The reaction typically occurs under basic conditions, such as using sodium hydroxide (NaOH) as a base.
Industrial Production: While there isn’t a large-scale industrial production method, laboratories can synthesize it for research purposes.
Chemical Reactions Analysis
Reactivity: Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can undergo various reactions
Major Products: Reduction leads to the formation of the corresponding alcohol, while substitution can yield various derivatives.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or be used in drug discovery.
Medicine: Although not directly used as a drug, its derivatives could have therapeutic potential.
Industry: Limited industrial applications, but it contributes to chemical research.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets.
- Potential molecular targets include enzymes, receptors, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other piperidine derivatives, such as 3-amino-2-oxopiperidine itself, share structural similarities.
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
IOLCSXIDWHBNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC(C1=O)N |
Origin of Product |
United States |
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